

In-Depth Technical Guide: 2-(t-Butyldimethylsilyloxy)-4-bromoanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(*t*-Butyldimethylsilyloxy)-4-bromoanisole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectroscopic characterization of **2-(*t*-Butyldimethylsilyloxy)-4-bromoanisole**, a valuable intermediate in organic synthesis.

Core Physical Properties

2-(*t*-Butyldimethylsilyloxy)-4-bromoanisole is a halosilyl ether with the molecular formula $C_{13}H_{21}BrO_2Si$.^[1] Its chemical structure features a bromoanisole core with a bulky tert-butyldimethylsilyl (TBDMS) protecting group attached to the phenolic oxygen.

Table 1: Physical and Chemical Properties of **2-(*t*-Butyldimethylsilyloxy)-4-bromoanisole**

Property	Value	Reference
CAS Number	177329-71-4	[1][2]
Molecular Formula	$C_{13}H_{21}BrO_2Si$	[1][2]
Molecular Weight	317.3 g/mol	[1][2]
Boiling Point (Predicted)	$307.8 \pm 32.0 \text{ } ^\circ\text{C}$	
Density (Predicted)	$1.166 \pm 0.06 \text{ g/cm}^3$	

Note: Experimental values for boiling point, melting point, and solubility are not readily available in the searched literature. The provided boiling point and density are predicted values.

Synthesis and Experimental Protocols

The synthesis of **2-(t-Butyldimethylsilyloxy)-4-bromoanisole** typically involves the silylation of 4-bromo-2-methoxyphenol. This process protects the hydroxyl group, allowing for subsequent reactions at other positions of the aromatic ring. While a specific detailed protocol for this exact compound is not available, a general and reliable procedure can be adapted from established methods for the silylation of phenols.

General Experimental Protocol: Silylation of 4-bromo-2-methoxyphenol

This protocol is based on standard procedures for the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl).

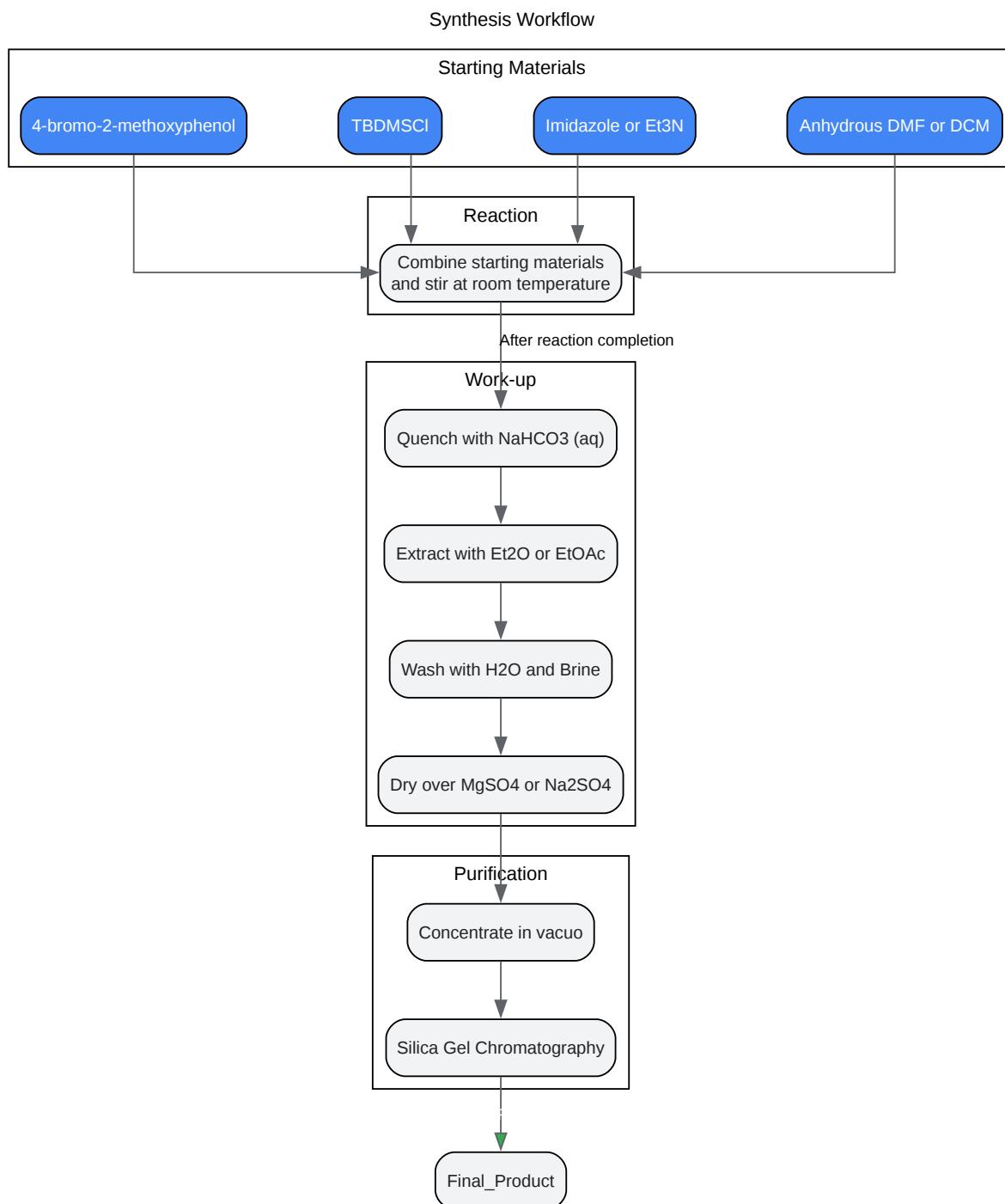
Materials:

- 4-bromo-2-methoxyphenol
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole or Triethylamine (Et₃N)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol (1.0 eq) and imidazole (2.0-2.5 eq) or triethylamine (1.5-2.0 eq) in the chosen anhydrous solvent (DMF or DCM).
- Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.1-1.5 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically carried out at room temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding water or a saturated aqueous solution of NaHCO_3 .
 - Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
 - Wash the combined organic layers sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure **2-(t-Butyldimethylsilyloxy)-4-bromoanisole**.

Workflow for the Synthesis of **2-(t-Butyldimethylsilyloxy)-4-bromoanisole**



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Caption: General workflow for the synthesis of **2-(t-Butyldimethylsilyloxy)-4-bromoanisole**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(t-Butyldimethylsilyloxy)-4-bromoanisole** is not widely published. However, based on the known spectra of similar compounds, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the tert-butyl and dimethylsilyl groups of the TBDMS ether. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8 ppm. The tert-butyl group will present as a singlet at approximately δ 1.0 ppm, and the dimethylsilyl groups will appear as a singlet around δ 0.2 ppm.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the carbons of the TBDMS group. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will be observed around δ 55 ppm. The carbons of the TBDMS group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm^{-1}) from the starting phenol. Key absorptions will include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong Si-O and C-O ether stretches.

Mass Spectrometry (MS)

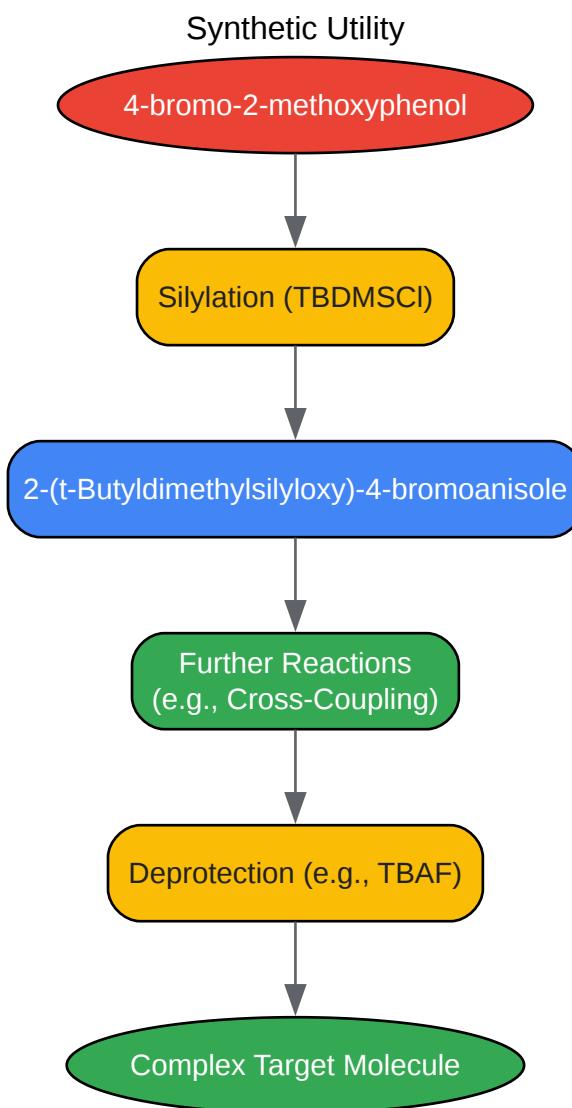
The mass spectrum will show the molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the tert-butyl group and other fragments from the silyl ether moiety.

Applications in Research and Development

2-(t-Butyldimethylsilyloxy)-4-bromoanisole serves as a key intermediate in the synthesis of more complex molecules. The TBDMS protecting group allows for selective functionalization at

other positions of the aromatic ring, such as through metal-catalyzed cross-coupling reactions at the bromine-substituted carbon. The protected hydroxyl group can be deprotected under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the phenol for further transformations. This strategy is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or biological properties.

Logical Relationship of Synthesis and Application



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Caption: Synthetic pathway involving the protection and functionalization of 4-bromo-2-methoxyphenol.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(t-Butyldimethylsilyloxy)-4-bromoanisole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173775#physical-properties-of-2-t-butyldimethylsilyloxy-4-bromoanisole>]

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